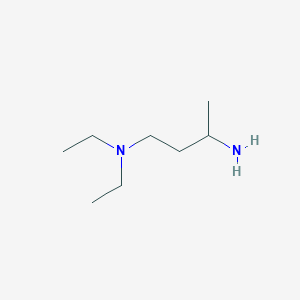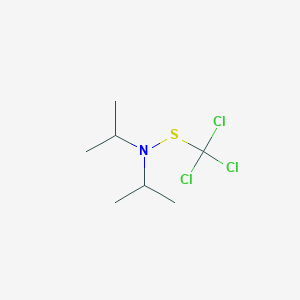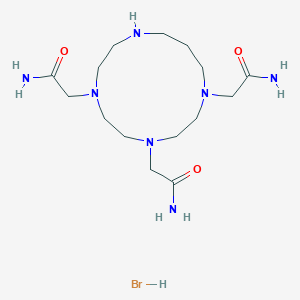
TRITRAM
Vue d'ensemble
Description
TRITRAM is a synthetic compound known for its versatile applications in various fields of science and industry It is characterized by its unique chemical structure, which allows it to participate in a wide range of chemical reactions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of TRITRAM typically involves a multi-step process that includes the formation of key intermediates. One common synthetic route involves the reaction of a primary amine with a carbonyl compound under controlled conditions to form an imine intermediate. This intermediate is then subjected to reduction using a suitable reducing agent, such as sodium borohydride, to yield the final this compound compound. The reaction conditions, including temperature, solvent, and pH, are carefully optimized to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of catalysts, such as palladium on carbon, can enhance the efficiency of the synthesis process. Additionally, purification techniques like recrystallization and chromatography are employed to obtain this compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
TRITRAM undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: this compound participates in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.
Common Reagents and Conditions
The common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halides, amines
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions yield oxides, while reduction reactions produce reduced derivatives. Substitution reactions result in the formation of substituted this compound compounds with varying functional groups.
Applications De Recherche Scientifique
TRITRAM has a wide range of applications in scientific research, including:
Chemistry: this compound is used as a building block in the synthesis of complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound is employed as a probe to study enzyme mechanisms and protein interactions. Its ability to form stable complexes with metal ions is exploited in biochemical assays.
Medicine: this compound derivatives have shown potential as therapeutic agents in the treatment of various diseases. Their ability to interact with biological targets makes them promising candidates for drug development.
Industry: In industrial applications, this compound is used as a catalyst in chemical processes, as well as a stabilizer in polymer production. Its unique properties enhance the efficiency and stability of industrial processes.
Mécanisme D'action
The mechanism of action of TRITRAM involves its interaction with specific molecular targets. In biological systems, this compound binds to enzymes and proteins, modulating their activity. This interaction is mediated through hydrogen bonding, van der Waals forces, and electrostatic interactions. The pathways involved in this compound’s mechanism of action include signal transduction pathways and metabolic pathways, which are crucial for its biological effects.
Comparaison Avec Des Composés Similaires
TRITRAM can be compared with other similar compounds based on its chemical structure and reactivity. Some similar compounds include:
TRIS: A compound with similar functional groups but different reactivity.
TRIMETHYLAMINE: Shares structural similarities but differs in its chemical behavior.
TRIMETHYLBENZENE: Similar in terms of aromaticity but distinct in its reactivity and applications.
This compound stands out due to its unique combination of functional groups, which confer distinct reactivity and versatility in various applications. Its ability to participate in multiple types of chemical reactions and form stable complexes with metal ions makes it a valuable compound in scientific research and industrial processes.
Propriétés
IUPAC Name |
2-[4,7-bis(2-amino-2-oxoethyl)-1,4,7,10-tetrazacyclotridec-1-yl]acetamide;hydrobromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H31N7O3.BrH/c16-13(23)10-20-4-1-2-19-3-5-21(11-14(17)24)7-9-22(8-6-20)12-15(18)25;/h19H,1-12H2,(H2,16,23)(H2,17,24)(H2,18,25);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKWTVAYNVLHOLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(CCN(CCN(C1)CC(=O)N)CC(=O)N)CC(=O)N.Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H32BrN7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1301738-72-6 | |
| Record name | 1,4,7,10-Tetraazacyclotridecane-1,4,7-triacetamide, hydrobromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1301738-72-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



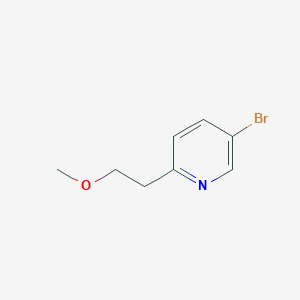



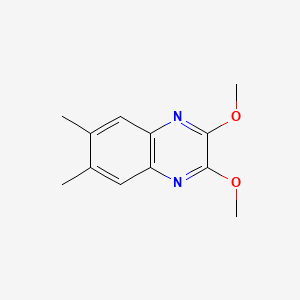
![(1S,6R)-3,9-Diazabicyclo[4.2.1]nonan-4-one](/img/structure/B3230334.png)

![1-(2-(3-Nitrophenyl)imidazo[1,2-a]pyridin-3-yl)ethanone](/img/structure/B3230342.png)
![[(2,6-Dichloropyridin-3-yl)methyl]dimethylamine](/img/structure/B3230351.png)

![Imidazo[2,1-b]thiazole-5-carbaldehyde](/img/structure/B3230358.png)
